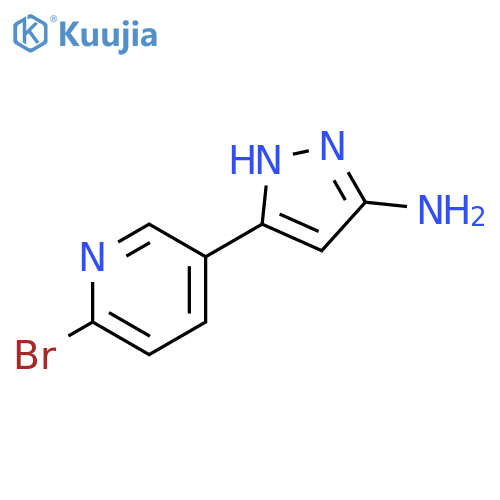

Cas no 2035416-96-5 (5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine)

2035416-96-5 structure

商品名:5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine

CAS番号:2035416-96-5

MF:C8H7BrN4

メガワット:239.071979761124

MDL:MFCD34469079

CID:5192649

PubChem ID:134430592

5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine

- 5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine

-

- MDL: MFCD34469079

- インチ: 1S/C8H7BrN4/c9-7-2-1-5(4-11-7)6-3-8(10)13-12-6/h1-4H,(H3,10,12,13)

- InChIKey: ZBDQKQYKOYQQPJ-UHFFFAOYSA-N

- ほほえんだ: N1C(C2=CC=C(Br)N=C2)=CC(N)=N1

5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0708-1g |

5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |

2035416-96-5 | 97% | 1g |

¥13815.43 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1126602-5g |

5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |

2035416-96-5 | 95% | 5g |

$6585 | 2024-07-28 | |

| Enamine | EN300-1906968-0.05g |

5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine |

2035416-96-5 | 0.05g |

$1032.0 | 2023-09-18 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0708-500mg |

5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |

2035416-96-5 | 97% | 500mg |

¥8394.18 | 2024-04-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0708-5g |

5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |

2035416-96-5 | 97% | 5g |

¥51414.37 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1126602-1g |

5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |

2035416-96-5 | 95% | 1g |

$1765 | 2024-07-28 | |

| Enamine | EN300-1906968-2.5g |

5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine |

2035416-96-5 | 2.5g |

$2408.0 | 2023-09-18 | ||

| Enamine | EN300-1906968-0.25g |

5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine |

2035416-96-5 | 0.25g |

$1131.0 | 2023-09-18 | ||

| Enamine | EN300-1906968-10g |

5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine |

2035416-96-5 | 10g |

$5283.0 | 2023-09-18 | ||

| eNovation Chemicals LLC | Y1126602-1g |

5-(6-Bromo-pyridin-3-yl)-2H-pyrazol-3-ylamine |

2035416-96-5 | 95% | 1g |

$1765 | 2025-03-01 |

5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

2035416-96-5 (5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine) 関連製品

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2035416-96-5)5-(6-bromopyridin-3-yl)-1H-pyrazol-3-amine

清らかである:99%/99%/99%

はかる:1g/5g/500mg

価格 ($):1731.0/6443.0/1052.0